![molecular formula C22H25N5O4 B6452138 5-(5-cyanopyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide CAS No. 2549015-05-4](/img/structure/B6452138.png)
5-(5-cyanopyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
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Overview
Description
5-(5-cyanopyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(5-cyanopyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is 423.19065430 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Tumor Immunotherapy: PD-1/PD-L1 Interaction Inhibition
The PD-1/PD-L1 pathway plays a crucial role in regulating immune responses, and its disruption has become a compelling strategy in tumor immunotherapy. Recent research has identified a novel series of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety as potent inhibitors of the PD-1/PD-L1 interaction . Among these compounds, M17 and M23 demonstrated remarkable abilities to disrupt this interaction, making them promising lead compounds for developing potent inhibitors of the PD-1/PD-L1 axis.
Type 2 Diabetes: Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Although not directly related to the compound , it’s worth noting that DPP-IV inhibition has potential as a therapy for type 2 diabetes. While not specifically studied for this compound, the inhibition of DPP-IV remains an active area of research .
Antiproliferative Activity: Oxadiazole Derivatives
While not directly linked to the compound, the synthesis of (3/5-aryl-1,2,4-oxadiazole-5/3-yl)(3,4,5-trimethoxyphenyl)methanone oxime derivatives via microwave-assisted methods has been explored. These derivatives exhibit antiproliferative activity, and their 1,2,4-oxadiazole skeleton provides an interesting structural motif .
Mechanism of Action
Target of Action
The primary target of this compound is the PD-1/PD-L1 pathway . This pathway plays a crucial role in tumor immunotherapy, and blocking it has become a compelling strategy in the field .
Mode of Action
The compound interacts with its targets by disrupting the PD-1/PD-L1 interaction . This disruption is achieved through the compound’s ability to bind to dimeric PD-L1, as suggested by molecular docking analysis .
Biochemical Pathways
The compound affects the PD-1/PD-L1 pathway, which is involved in the immune response to cancer. By disrupting the interaction between PD-1 and PD-L1, the compound can potentially enhance the body’s immune response against cancer cells .
Pharmacokinetics
The compound’s potency in disrupting the pd-1/pd-l1 interaction, as indicated by its ic50 values, suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the disruption of the PD-1/PD-L1 interaction . This disruption can potentially enhance the immune system’s ability to target and destroy cancer cells .
properties
IUPAC Name |
5-(5-cyanopyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-29-18-8-16(9-19(30-2)21(18)31-3)25-22(28)27-7-6-15-12-26(13-17(15)27)20-5-4-14(10-23)11-24-20/h4-5,8-9,11,15,17H,6-7,12-13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKFDYOPPYOMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-cyanopyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide |
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